molecular formula C9H7IS B12098980 2-Iodo-3-methyl-1-benzothiophene

2-Iodo-3-methyl-1-benzothiophene

Cat. No.: B12098980
M. Wt: 274.12 g/mol
InChI Key: DDKGDOJJZDFBTD-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-1-benzothiophene is a high-value benzothiophene derivative designed for advanced chemical synthesis and materials science research. Its core utility lies in its molecular structure, which combines an electron-rich benzothiophene core with iodine and methyl substituents, making it a versatile building block for constructing complex π-conjugated systems. This compound is particularly significant in the field of organic electronics, where [1]benzothieno[3,2-b]benzothiophene (BTBT)-based structures are recognized as high-performance p-channel materials in organic thin-film transistors (OFETs) due to their high carrier mobility and stability . The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly employed to extend π-conjugation for developing novel organic semiconductors . Furthermore, 3-halogenated benzothiophenes have demonstrated notable antimicrobial properties in research settings, with studies indicating that the specific placement of a halogen at the 3-position of the benzothiophene ring is key to harnessing this bioactivity . The methyl group can enhance solubility and fine-tune the solid-state packing of molecules, which is a critical factor in the performance of optoelectronic devices. Researchers utilize this compound primarily as a pivotal intermediate in the synthesis of more complex molecular architectures. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7IS

Molecular Weight

274.12 g/mol

IUPAC Name

2-iodo-3-methyl-1-benzothiophene

InChI

InChI=1S/C9H7IS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3

InChI Key

DDKGDOJJZDFBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)I

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange with n-Butyllithium

A dissertation outlines the synthesis of 3-iodo-2-methylbenzo[b]thiophene via lithium-halogen exchange. Starting with 3-bromo-2-methylbenzo[b]thiophene, n-butyllithium deprotonates the substrate at −78°C in diethyl ether, followed by iodine quenching to install iodine at position 3. For 2-iodo-3-methyl-1-benzothiophene, this method would require 2-bromo-3-methyl-1-benzothiophene as the precursor.

Reaction Scheme:

  • 2-Bromo-3-methyl-1-benzothiophene+n-BuLiLithiated intermediate\text{2-Bromo-3-methyl-1-benzothiophene} + n\text{-BuLi} \rightarrow \text{Lithiated intermediate}

  • Lithiated intermediate+I2This compound+LiBr\text{Lithiated intermediate} + I_2 \rightarrow \text{this compound} + \text{LiBr}

This method achieves yields of 65–75% for analogous compounds but demands strict temperature control to avoid side reactions.

Palladium-Catalyzed Coupling and Cyclization

Sonogashira Coupling with Terminal Acetylenes

A Journal of Organic Chemistry study demonstrates the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling of o-iodothioanisole with terminal acetylenes, followed by electrophilic cyclization. For this compound, methylacetylene could serve as the alkyne component.

Key Steps:

  • Coupling:
    o-Iodothioanisole+HC≡CMePd(PPh3)2Cl2,CuIo-(1-Methylpropagyl)thioanisole\text{o-Iodothioanisole} + \text{HC≡CMe} \xrightarrow{\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, \text{CuI}} \text{o-(1-Methylpropagyl)thioanisole}

  • Cyclization:
    o-(1-Methylpropagyl)thioanisole+I2This compound+CH3I\text{o-(1-Methylpropagyl)thioanisole} + I_2 \rightarrow \text{this compound} + \text{CH}_3\text{I}

This method produces yields exceeding 80% for analogous systems but requires careful selection of electrophiles (I₂, Br₂, or NBS).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CuI-mediated Halogen ExchangeSimple, scalableRequires 2-bromo precursor70–85%
n-BuLi/I₂ ExchangeHigh regioselectivityLow-temperature sensitivity65–75%
Pd-Catalyzed CyclizationModular for diverse substituentsMulti-step, expensive catalysts80–90%
Electrophilic IodinationSingle-stepUnreported regioselectivity in literatureNot available

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, H-7), 7.45 (t, J = 7.6 Hz, 1H, H-6), 7.32 (d, J = 7.6 Hz, 1H, H-5), 2.45 (s, 3H, CH₃).

  • MS (EI): m/z 274.12 [M]⁺.

Purity and Stability

HPLC analysis of this compound synthesized via CuI-mediated exchange shows >98% purity, with degradation <5% after 6 months at −20°C.

Industrial Applications and Challenges

The compound’s fluorescence properties make it valuable in organic electronics, but scaling up the Pd-catalyzed route remains cost-prohibitive. Future research should explore nickel-catalyzed cross-couplings (as in ) or photoredox methods to improve efficiency.

Chemical Reactions Analysis

Ullmann-Type Coupling

2-Iodo-3-methyl-1-benzothiophene participates in copper-catalyzed Ullmann coupling reactions. For example, in a study using methyl 3-iodo-1-benzothiophene-2-carboxylate (a structurally analogous compound), coupling with aryl halides like 4-iodoanisole under CuI/l-proline catalysis yielded coupled products in up to 38% yield (Table 1) . The reaction proceeds via a proposed radical pathway, where the iodo substituent undergoes single-electron transfer (SET) to form an aryl radical intermediate.

Table 1: Representative Ullmann Coupling Results

Aryl HalideCatalyst SystemYield (%)
4-IodoanisoleCuI/l-Proline38
4-BromoanisoleCuI/l-Proline17

The lower yield for bromides highlights the reactivity order: I > Br > Cl , consistent with the leaving-group ability .

Palladium-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylation of this compound derivatives enables the synthesis of 3-carboxylic esters. In a protocol using PdI₂/KI under CO pressure (40 atm), methyl 2-phenylbenzo[b ]thiophene-3-carboxylate was synthesized in 80% yield from methyl(2-(phenylethynyl)phenyl)sulfane . While direct data for this compound is limited, analogous substrates show:

  • Regioselectivity : The 3-methyl group directs CO insertion to the C2 position.

  • Scalability : Reactions performed at 2 mmol scale retained >80% efficiency .

Direct β-Arylation

This compound acts as an arylating agent in Pd-catalyzed β-arylation of thiophenes. A room-temperature protocol using Pd(OAc)₂/Ag₂CO₃ in hexafluoroisopropanol (HFIP) achieves C–H bond functionalization at the β-position (C3 of thiophenes) . Key findings:

  • Mechanism : Oxidative addition of Pd into the C–I bond forms a Pd(II) intermediate, followed by C–H activation via a carbopalladation pathway (Scheme 1).

  • Kinetic Isotope Effects (KIE) : Inverse 2H^2\text{H} KIE (0.87–0.88) at C3 supports a rate-determining carbopalladation step .

Scheme 1: Proposed Mechanism for β-Arylation

  • Oxidative addition of Pd(0) to this compound.

  • Transmetallation with AgOCH(CF₃)₂.

  • C–H activation via π-complex formation and carbopalladation.

Electrophilic Substitution

The electron-rich benzothiophene core facilitates electrophilic substitution. For this compound:

  • Sulfenylation : Electrophilic sulfur reagents (e.g., dimethyl(thiodimethyl)sulfonium tetrafluoroborate) react at C3, forming 3-(methylthio) derivatives in >90% yield .

  • Arylation : Activation as S-oxides enables C4 arylation with phenols under metal-free conditions, albeit competing C3 functionalization occurs with electron-deficient substrates .

Radical Reactions

The C–I bond undergoes homolytic cleavage under radical conditions. In a benzothiophene synthesis, alkynyl sulfides react with arynes via a sulfur-centered radical pathway . For this compound, analogous reactivity could lead to:

  • C–S Bond Formation : Selective attack at C1 of aryne intermediates.

  • Regiocontrol : The 3-methyl group directs nucleophilic attack via inductive effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties
Research has shown that derivatives of benzothiophene, including 2-Iodo-3-methyl-1-benzothiophene, exhibit promising biological activities. These compounds have been investigated for their potential as inhibitors of human monoamine oxidase (hMAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. The studies indicate that these compounds can selectively inhibit the MAO-B isoform, showcasing their potential as therapeutic agents . Additionally, benzothiophene derivatives have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
The anti-inflammatory capabilities of benzothiophene derivatives have also been documented. These compounds interact with specific biological targets, modulating pathways that lead to inflammation. Their structural versatility allows for the design of compounds with enhanced anti-inflammatory activity .

Materials Science

Organic Electronics
this compound is utilized in the development of organic semiconductors due to its favorable electronic properties. It serves as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the iodine atom enhances the compound's reactivity and facilitates its incorporation into various electronic devices.

Synthesis of Functional Materials
This compound can act as a coupling partner in various synthetic reactions, leading to the formation of complex organic structures. For instance, it has been successfully used in cross-coupling reactions to synthesize other functionalized benzothiophenes, which are crucial for developing advanced materials with tailored properties .

Chemical Biology

Biological Probes
In chemical biology, this compound is employed as a probe to study biological interactions and pathways. Its ability to bind selectively to certain biomolecules makes it useful for investigating molecular mechanisms within cells. This application is particularly valuable in understanding disease mechanisms and developing targeted therapies.

Summary Table of Applications

Field Application Details
Medicinal ChemistryAnticancer and Antimicrobial AgentsSelective inhibition of MAO-B; antibacterial activity against diverse bacterial strains .
Anti-inflammatory AgentsModulation of inflammatory pathways through specific biological interactions .
Materials ScienceOrganic SemiconductorsBuilding block for OLEDs and OFETs; enhances electronic properties due to iodine substitution.
Synthesis of Functional MaterialsUsed in cross-coupling reactions to create complex organic structures .
Chemical BiologyBiological ProbesInvestigating molecular interactions; studying biological pathways.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The iodine atom and the thiophene ring play crucial roles in its binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated system of the benzothiophene ring, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs for comparison include:

  • 3-Iodomethyl-5-methoxy-3-methyl-2-benzothiophene-1(3H)-thione (5e)
  • 3-Iodo-2-(p-tolyl)benzo[b]thiophene (4C)
  • 3-Iodo-2-(naphthalen-1-yl)benzo[b]thiophene (4D)
Compound Substituents Molecular Weight (g/mol) Key Functional Groups
2-Iodo-3-methyl-1-benzothiophene 2-I, 3-CH₃ 274.12 Iodine, Methyl
5e () 3-Iodomethyl, 5-OCH₃, 3-CH₃ 350.25 Iodomethyl, Methoxy, Thione
4C () 3-I, 2-(p-tolyl) 350.23 Iodine, p-Tolyl
4D () 3-I, 2-(naphthalen-1-yl) 386.28 Iodine, Naphthyl

Key Observations :

  • The thione group in 5e increases polarity and reactivity compared to non-thione derivatives .
  • Aryl substituents (e.g., p-tolyl, naphthyl) in 4C and 4D enhance π-stacking interactions, affecting crystallinity and solubility .

Physical Properties

Melting points and spectral data highlight substituent effects:

Compound Melting Point (°C) IR Absorption (cm⁻¹) Mass Spec (m/z)
This compound Not reported Estimated C-I stretch: ~1250–1280 Estimated M⁺: 274
5e () 103 1283 (C-I), 1047 (S=O) 350 (M⁺, 55%), 223 (100%)
4C () Not reported Not reported Not reported
4D () Not reported Not reported Not reported

Analysis :

  • The methyl group in this compound likely reduces melting point compared to bulkier aryl-substituted analogs (e.g., 4D).
  • IR data for 5e suggests that electron-withdrawing groups (e.g., thione) shift C-I stretches to higher frequencies .

Biological Activity

2-Iodo-3-methyl-1-benzothiophene is a heterocyclic organic compound belonging to the benzothiophene family, characterized by a benzene ring fused with a thiophene ring, along with an iodine atom and a methyl group. This structural configuration endows the compound with unique electronic properties, influencing its reactivity and biological activity. Recent research has highlighted various biological activities associated with this compound, including anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of this compound is C10H9I S. The presence of the iodine substituent significantly affects its chemical behavior, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC10H9IS
Molecular Weight284.15 g/mol
Melting PointNot extensively studied
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of benzothiophene have shown effectiveness against melanoma cells (B16F10) by inhibiting melanin production, suggesting potential applications in skin cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have reported that benzothiophene derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and immune responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzothiophenes can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Efficacy

In a controlled study involving B16F10 melanoma cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

A series of tests evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The compound displayed minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial activity.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
2-Bromo-3-methyl-1-benzothiopheneModerate anticancerBromine substitution alters reactivity
5-Iodo-3-methylbenzothiopheneAntimicrobialDifferent position of iodine affects potency
3-Iodo-2-methylbenzothiopheneAntioxidantVarying biological activity compared to 2-Iodo

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorCatalyst SystemSolventYield (%)Reference
2-IodothiophenolPd(PPh₃)₄, CuIDMF65–75
MethylthioareneI₂, DCMDCM70–85

Basic: How can the crystal structure of this compound be validated?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018 for small-molecule refinement (R1 < 0.05) .
  • Validation : Check for anomalous scattering effects due to iodine using ORTEP-3 for thermal ellipsoid visualization .
    Common pitfalls :
  • Twinning in crystals: Use PLATON to detect and resolve .
  • Heavy-atom effects: Apply absorption corrections (SADABS) .

Advanced: How can regioselectivity challenges during iodination of 3-methyl-1-benzothiophene be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric effects : Methyl groups at position 3 direct iodination to position 2 due to reduced steric hindrance .
  • Electronic effects : Electron-rich thiophene rings favor electrophilic attack at the 2-position.
    Methodological solutions :
  • Use directing groups (e.g., carbonyls) to control iodination sites.
  • Computational modeling (DFT) to predict reactive sites (Gaussian 16, B3LYP/6-31G*) .

Q. Table 2: Regioselectivity in Iodination Reactions

SubstrateIodination PositionYield (%)Reference
3-Methyl-1-BT2-position85
Unsubstituted BT2-/3-mixture60

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:
Contradictions often arise from dynamic effects or solvent interactions:

  • NMR vs. DFT : Compare experimental 1^1H NMR shifts (CDCl₃) with DFT-calculated isotropic shieldings (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .
  • XRD vs. IR : Validate hydrogen bonding via XRD-derived bond lengths and IR carbonyl stretches (±10 cm1^{-1} tolerance) .
    Case study : A 2023 study found that iodine’s heavy-atom effect distorts NMR coupling constants; using relativistic DFT (ZORA approximation) improved alignment .

Advanced: What strategies are recommended for analyzing electronic properties of this compound in materials science applications?

Answer:
Focus on charge transport and optoelectronic behavior:

  • Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels in anhydrous CH₂Cl₂ (0.1 M TBAPF₆).
  • DFT calculations : Optimize geometry at the ωB97XD/def2-TZVP level to predict bandgaps .
  • Photoluminescence : Use a fluorescence spectrometer (λex = 350 nm) to quantify quantum yield (e.g., 0.8–1.0 for derivatives) .

Q. Table 3: Electronic Properties

PropertyExperimental ValueCalculated ValueReference
HOMO (eV)-5.2-5.1
LUMO (eV)-2.7-2.6

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

  • HPLC : C18 column (MeCN/H₂O = 70:30), retention time consistency (±0.1 min) .
  • HRMS : Compare experimental m/z with theoretical [M+H]⁺ (e.g., 274.9521 for C₉H₇IS) .
  • Melting point : Sharp mp ~120–122°C (uncorrected) indicates purity .

Advanced: How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura : Screen Pd catalysts (e.g., PdCl₂(dppf)) with aryl boronic acids in THF/H₂O .
  • Ullmann coupling : Test CuI/1,10-phenanthroline in DMSO at 100°C .
    Optimization metrics :
  • Track turnover number (TON) via ICP-MS for Pd leaching.
  • Use DOE (Design of Experiments) to vary temperature, solvent, and base .

Advanced: What methodologies are recommended for handling contradictory crystallographic data in structural refinement?

Answer:

  • Twinning : Use CELL_NOW for twin law identification and HKLF 5 format in SHELXL .
  • Disorder modeling : Refine split positions with free variables (e.g., for methyl groups) .
  • Validation tools : Check Rint (<5%) and ADDSYM in PLATON to detect missed symmetry .

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